molecular formula C15H20N4O3 B8105948 (R)-Dnmdp

(R)-Dnmdp

Cat. No. B8105948
M. Wt: 304.34 g/mol
InChI Key: YOSSKNZHADPXJX-SNVBAGLBSA-N
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Description

(R)-Dnmdp is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Dnmdp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Dnmdp including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Image Recovery and Background Modeling

Double Nuclear Norm-Based Matrix Decomposition (DNMD) is utilized for occluded image recovery and background modeling in image processing. This method, applied in robust principal component analysis (RPCA), is effective for handling image data corrupted by continuous occlusion. It characterizes both real image data and occlusion-induced error as low-rank matrices, proving beneficial in applications like face image recovery and surveillance video background modeling (Zhang, Yang, Tai, & Tang, 2015).

Dip-Pen Nanolithography (DPN)

DPN, a scanning probe microscopy-based nanofabrication technique, utilizes DNMDP (though the context is different from (R)-Dnmdp). This method is significant for depositing materials on surfaces at the sub-100-nm scale, crucial in molecular electronics and biological recognition studies (Salaita, Wang, & Mirkin, 2007).

Reinforcement Learning in Scientific Research

In the realm of scientific discovery and design, DNMD-based methods can be crucial in reinforcement learning applications. For instance, they are applied in designing new molecular structures for therapeutic drugs. These methods assist in dealing with scientific design problems that don't conform to the Markov property, offering potential advancements in laboratory settings (Bellinger, Coles, Crowley, & Tamblyn, 2020).

Research and Development Performance Analysis

DNMD-based approaches find applications in analyzing research and development performance. For example, non-linear multi-classifier models based on Artificial Intelligence, potentially employing DNMD principles, have been used to predict R&D performance in European countries, aiding in policy development and economic analysis (Paz-Marin, Campoy-Muñoz, & Hervás‐Martínez, 2012).

Medical Research: Gene Repair and Disease Analysis

In medical research, DNMD techniques are integral in gene editing and repair strategies, such as in Duchenne muscular dystrophy (DMD) research. For example, adenoviral vector transduction of designer nucleases, including DNMD-based methods, shows promise in repairing DMD mutations in muscle progenitor cells (Maggio et al., 2016). Additionally, methods like Dynamic Mode Decomposition (DMD) are employed to analyze infectious disease data, aiding in surveillance and intervention planning (Proctor & Eckhoff, 2015).

properties

IUPAC Name

(4R)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSSKNZHADPXJX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@H]2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Dnmdp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.